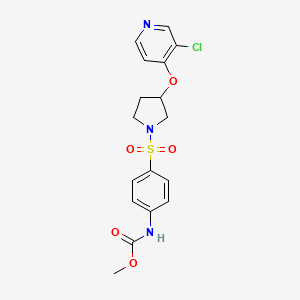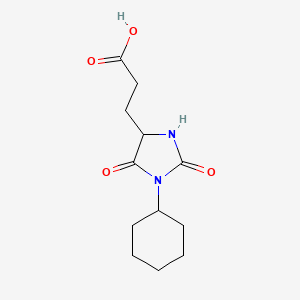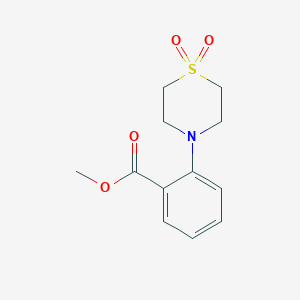![molecular formula C19H18BrN3O2 B3000975 N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1115871-43-6](/img/structure/B3000975.png)
N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs, which are known to play a crucial role in cellular metabolism and energy production.
Scientific Research Applications
Non-enzymatic Reduction of Azo Dyes
- Nicotinamide derivatives, including N-allyl nicotinamides, have been studied for their role in the non-enzymatic reduction of azo dyes. This process is pH-dependent and increases with decreasing pH, offering insights into microbial degradation and mammalian metabolism of azo dyes (Nam & Renganathan, 2000).
Na+/Ca2+ Exchange Inhibition
- N-allyl nicotinamide compounds have been investigated for their potential as Na+/Ca2+ exchange inhibitors. This research has implications for neuroprotection, as certain nicotinamide derivatives can protect against hypoxia/reoxygenation-induced cell damage in neuronal cell lines (Iwamoto & Kita, 2006).
Drug Metabolism Inhibition
- Studies have shown that nicotinamide and its derivatives can inhibit various drug metabolism processes in liver microsomes. This has relevance for understanding the metabolic pathways and interactions of pharmaceutical compounds (Sasame & Gillette, 1970).
Agonism at GPBAR1 Receptor
- Research into 2-phenoxy-nicotinamides, closely related to N-allyl nicotinamides, has identified them as potent agonists at the GPBAR1 receptor. This has potential applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).
Synthesis of Unusual Amino Acids
- N-allyl nicotinamides have been utilized in the stereocontrolled synthesis of unusual amino acids, which are components of certain bioactive compounds like ustiloxins (Hutton & White, 1997).
Pyrrolidines Synthesis
- These compounds have also been explored in the synthesis of pyrrolidines via radical cyclization, demonstrating their utility in organic chemistry and drug synthesis (Besev & Engman, 2000).
Nanomaterials Development
- N-allyl nicotinamides have been used in the development of novel polyimide nanofoams, contributing to advancements in materials science, particularly in creating materials with low dielectric constants (Aram & Mehdipour‐Ataei, 2013).
Microbial Degradation of Antibiotics
- Research has investigated the microbial degradation pathways of sulfonamide antibiotics, with N-allyl nicotinamides being relevant in understanding these complex biochemical processes (Ricken et al., 2013).
Catalytic Enantioselectivity
- These compounds have been studied for their role in catalytic enantioselective processes, important in the synthesis of biologically active compounds (Liu et al., 2015).
Water Treatment
- N-allyl nicotinamides have applications in the development of novel nanofiltration membranes for water treatment, particularly for the removal of dyes from water sources (Liu et al., 2012).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-17-21-15-7-5-4-6-13(15)19(23-17)25-11-18(24)22-16-9-8-12(2)10-14(16)20/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJJILOJNYEKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)

![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)
![1H-Indol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3000901.png)

![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)
![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)


![3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3000912.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)